N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide
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Overview
Description
N-(2-methylphenyl)-1-phenylmethanimine oxide is an organic compound that belongs to the class of imine oxides It is characterized by the presence of a phenyl group and a methyl-substituted phenyl group attached to an imine oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-phenylmethanimine oxide typically involves the reaction of N-(2-methylphenyl)-1-phenylmethanimine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions must be carefully controlled to ensure the selective formation of the imine oxide without over-oxidation.
Industrial Production Methods
Industrial production of N-(2-methylphenyl)-1-phenylmethanimine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-1-phenylmethanimine oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the imine oxide back to the corresponding imine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding imine.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-methylphenyl)-1-phenylmethanimine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-phenylmethanimine oxide involves its interaction with molecular targets such as enzymes and receptors. The imine oxide functional group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-1-phenylmethanimine
- N-(2-methylphenyl)-1-phenylmethanamine
- N-(2-methylphenyl)-1-phenylmethanone
Uniqueness
N-(2-methylphenyl)-1-phenylmethanimine oxide is unique due to its imine oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both phenyl and methyl-substituted phenyl groups further enhances its versatility in various applications.
Properties
CAS No. |
35427-94-2 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
InChI Key |
CPQFNZRIXCKTNL-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=CC=C2)/[O-] |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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